molecular formula C4H4Cl2F4 B1422078 3,4-Dichloro-1,1,1,3-tetrafluorobutane CAS No. 1227947-61-6

3,4-Dichloro-1,1,1,3-tetrafluorobutane

Cat. No.: B1422078
CAS No.: 1227947-61-6
M. Wt: 198.97 g/mol
InChI Key: GHLHNHAHGITUST-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,1,1,3-tetrafluorobutane is a halogenated organic compound with the molecular formula C4H4Cl2F4. It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various industrial and research applications due to its reactivity and stability.

Scientific Research Applications

3,4-Dichloro-1,1,1,3-tetrafluorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

    Medicine: Research into halogenated compounds often explores their potential as pharmaceuticals or intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Safety and Hazards

The safety and hazards associated with 3,4-Dichloro-1,1,1,3-tetrafluorobutane are not well-documented. It is recommended to handle this compound with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1,1,1,3-tetrafluorobutane typically involves the halogenation of butane derivatives. One common method is the fluorination of 3,4-dichlorobutane using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride like cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1,1,1,3-tetrafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form less halogenated butane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as butane derivatives with additional functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like hydroxide ions (OH-) or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butane derivatives, while reduction and oxidation reactions can produce less halogenated or more oxidized compounds, respectively.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1,1,1,3-tetrafluorobutane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3-Tetrafluorobutane: Lacks chlorine atoms, making it less reactive in certain substitution reactions.

    3,4-Dichloro-1,1,1-trifluorobutane: Contains one less fluorine atom, affecting its chemical properties and reactivity.

    1,1,1,3,3-Pentafluorobutane: Contains an additional fluorine atom, which can influence its stability and reactivity.

Uniqueness

3,4-Dichloro-1,1,1,3-tetrafluorobutane is unique due to its specific combination of chlorine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and stability under various conditions. Its unique structure makes it valuable in both research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-1,1,1,3-tetrafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLHNHAHGITUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681077
Record name 3,4-Dichloro-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227947-61-6
Record name 3,4-Dichloro-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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